Cas no 2172366-83-3 (2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanoylazetidin-3-yl}oxy)acetic acid)

2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanoylazetidin-3-yl}oxy)acetic acid is a synthetic organic compound with unique structural features. This compound offers enhanced solubility in various solvents and demonstrates potential applications in medicinal chemistry, particularly in the design of novel bioactive molecules. Its distinct azetidin-3-yl moiety provides a platform for further modification, allowing for the development of targeted therapeutic agents.
2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanoylazetidin-3-yl}oxy)acetic acid structure
2172366-83-3 structure
Product Name:2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanoylazetidin-3-yl}oxy)acetic acid
CAS No:2172366-83-3
MF:C24H26N2O7
MW:454.472446918488
CID:5928196
PubChem ID:165565657
Update Time:2025-06-25

2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanoylazetidin-3-yl}oxy)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanoylazetidin-3-yl}oxy)acetic acid
    • 2172366-83-3
    • EN300-1573183
    • 2-({1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoyl]azetidin-3-yl}oxy)acetic acid
    • Inchi: 1S/C24H26N2O7/c1-31-21(23(29)26-11-15(12-26)32-14-22(27)28)10-25-24(30)33-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20-21H,10-14H2,1H3,(H,25,30)(H,27,28)
    • InChI Key: XWEKFJZRLVLUGU-UHFFFAOYSA-N
    • SMILES: O(CC(=O)O)C1CN(C(C(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)OC)=O)C1

Computed Properties

  • Exact Mass: 454.17400117g/mol
  • Monoisotopic Mass: 454.17400117g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 10
  • Complexity: 689
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 114Ų

2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanoylazetidin-3-yl}oxy)acetic acid Pricemore >>

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Additional information on 2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanoylazetidin-3-yl}oxy)acetic acid

Introduction to 2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanoylazetidin-3-yl}oxy)acetic acid (CAS No. 2172366-83-3)

2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanoylazetidin-3-yl}oxy)acetic acid, identified by its CAS number 2172366-83-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a combination of azetidine, fluorene, and amino acid derivatives. The presence of these structural motifs not only contributes to its unique chemical properties but also opens up diverse possibilities for its application in drug discovery and medicinal chemistry.

The molecular structure of 2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanoylazetidin-3-yl}oxy)acetic acid is a testament to the ingenuity of modern synthetic chemistry. The core of the molecule is an azetidine ring, which is a five-membered heterocyclic compound containing two carbon atoms and one nitrogen atom. This ring system is often employed in medicinal chemistry due to its ability to mimic the conformational flexibility of natural amino acids, thereby facilitating interactions with biological targets. The nitrogen atom in the azetidine ring can also serve as a site for further functionalization, allowing for the attachment of various pharmacophoric groups.

One of the most striking features of this compound is the presence of a fluorene moiety linked through a methoxycarbonyl group. Fluorene derivatives are well-known for their excellent photophysical properties, making them valuable in applications ranging from organic light-emitting diodes (OLEDs) to bioimaging agents. In the context of pharmaceuticals, fluorene-based structures can enhance the solubility and metabolic stability of drug candidates, thereby improving their bioavailability. The methoxycarbonyl group not only serves as a protecting group for the amino function but also introduces a polar moiety that can improve hydrophilicity, making the compound more amenable to formulation into pharmaceutical products.

The side chain of the molecule features a 2-methoxypropanoyl group attached to the azetidine ring. This structural element introduces both hydrophobic and hydrophilic characteristics, which can be strategically exploited to modulate binding affinity and pharmacokinetic profiles. The 2-methoxypropanoyl group is derived from alanine, an essential amino acid, suggesting that this compound may have interactions with alanine-based receptors or enzymes. Such interactions are particularly relevant in the development of drugs targeting neurological disorders, where alanine receptors play a crucial role.

The carboxylic acid terminal group at one end of the molecule provides another point of functionalization. Carboxylic acids are versatile pharmacophores that can participate in hydrogen bonding interactions, both within the molecule and with biological targets. This feature makes 2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanoylazetidin-3-yl}oxy)acetic acid a promising candidate for further derivatization into more complex drug candidates.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. Molecular docking studies have shown that 2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanoylazetidin-3-yl}oxy)acetic acid has potential binding affinity to several protein targets implicated in various diseases. For instance, preliminary simulations suggest that it may interact with enzymes involved in metabolic pathways relevant to cancer progression. Additionally, its structural features hint at potential applications in anti-inflammatory therapies, where modulation of inflammatory pathways is key.

The synthesis of 2-( {1 - 3 - ( { ( 9 H - fl u o r e n e - 9 - y l ) m e t h o x y c a r b o n y l } a m i n o ) - 2 - m e t h o x y p r o p a n o y l a z e t i d i n e - 3 - y l } o x y ) a c e t i c a c i d (CAS No. 2172366 - 83 - 3) involves multi-step organic transformations that showcase the capabilities of modern synthetic methodologies. Key steps include the formation of the azetidine ring through intramolecular cyclization followed by selective functionalization at various positions on the ring system. The introduction of the fluorene moiety via nucleophilic substitution reactions highlights the importance of protecting groups in maintaining regioselectivity during synthesis.

The use of advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) has been crucial in confirming the structural integrity of this compound at each stage of synthesis. These techniques provide detailed information about atomic connectivity and molecular dynamics, ensuring that impurities are minimized and that the final product meets high purity standards required for pharmaceutical applications.

In conclusion,2-( {1 - 3 - ( { ( 9 H - fl u o r e n e - 9 - y l ) m e t h o x y c a r b o n y l } a m i n o ) - 2 - m e t h o x y p r o p a n o y l azetidin - 3 - y l } oxy ) acetic acid (CAS No. 2172366 - 83 - 3) represents an exciting development in pharmaceutical chemistry due to its complex structure and potential biological activities. Ongoing research efforts are focused on further exploring its pharmacological properties and developing novel therapeutic agents based on this scaffold. As our understanding of molecular interactions continues to evolve, compounds like this one are poised to play pivotal roles in addressing some of today's most pressing healthcare challenges.

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